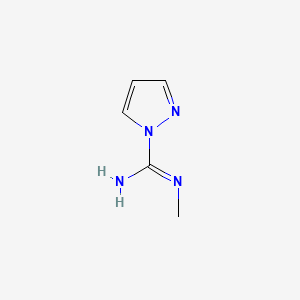

1H-Pyrazole-1-carboximidamide, N-methyl-

Description

Significance of Pyrazole-based Scaffolds in Advanced Organic Synthesis

Pyrazole (B372694) scaffolds, which are five-membered aromatic rings containing two adjacent nitrogen atoms, represent one of the most vital heterocyclic motifs in organic synthesis. nih.govnih.govmdpi.com Their structural versatility and diverse chemical reactivity have established them as foundational building blocks in numerous scientific and industrial fields. nih.govglobalresearchonline.net

In the realm of medicinal chemistry, pyrazole derivatives are integral to the development of a wide array of therapeutic agents. mdpi.comglobalresearchonline.net The pyrazole ring is a core component of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive medications. nih.gov Furthermore, these scaffolds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and antidiabetic properties. globalresearchonline.nettcgls.comgoogle.com The ability to readily modify the pyrazole ring allows chemists to fine-tune the biological activity of these compounds, leading to the creation of more potent and selective drugs. mdpi.com For instance, research has shown that certain pyrazole-fused scaffolds exhibit promising anticancer and anti-inflammatory activities. tcgls.com

Beyond pharmaceuticals, pyrazole-based compounds are crucial in the development of agrochemicals, such as herbicides and insecticides. nih.govgoogle.com Their unique chemical properties also make them valuable in materials science, where they are used in the synthesis of dyes, fluorescent substances, and ligands for coordination chemistry. nih.govnih.govgoogle.com The synthesis of pyrazoles can be achieved through various methods, including the classical Knorr cyclocondensation, which offers flexibility in creating complex molecular architectures. tcgls.commonash.edu Modern techniques, such as flow chemistry, are also being employed to develop greener and more efficient synthetic routes to these important scaffolds. tcgls.comacs.org

Evolution of Carboximidamide Functionalities in Chemical Building Blocks

The carboximidamide group, also known as a guanidine (B92328) group when unsubstituted, is a highly versatile functional group that has seen significant evolution in its application as a chemical building block. Initially recognized for its presence in natural products, its role has expanded dramatically in modern organic synthesis.

A key application of the carboximidamide functionality is in the guanylation of amines. Reagents such as 1H-Pyrazole-1-carboxamidine hydrochloride are widely used for this purpose. mdpi.comnih.govnih.gov This reaction is particularly important in peptide synthesis, where the introduction of a guanidinium (B1211019) group, as found in the amino acid arginine, can be crucial for the biological activity of the resulting peptide. nih.govgoogle.com The pyrazole-based reagent offers a stable and selective means of achieving this transformation.

The evolution of this functional group is also evident in the development of protected forms, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. sigmaaldrich.com This reagent allows for the controlled introduction of the carboximidamide moiety in complex syntheses, where protecting groups are necessary to prevent unwanted side reactions. acs.orgbldpharm.comacs.org The use of such advanced building blocks has streamlined the synthesis of complex molecules, including drug candidates. For example, it has been utilized in the multi-step synthesis of Ziresovir, a drug candidate for treating Respiratory Syncytial Virus (RSV) infection. acs.orgbldpharm.com This highlights the shift from simple, often harsh, guanylation methods to sophisticated, mild, and highly specific synthetic strategies, underscoring the maturation of carboximidamide functionalities as indispensable tools in the chemist's arsenal.

Scope and Research Focus on N-Methylated 1H-Pyrazole-1-carboximidamides and Related Analogs

The specific compound, 1H-Pyrazole-1-carboximidamide, N-methyl-, with the chemical formula C5H8N4, represents a targeted area of interest within the broader class of pyrazole derivatives. nih.gov While extensive, dedicated research on this exact molecule is not widely published, significant research has been conducted on its close structural analogs, particularly N-methylated pyrazole carboxamides. This research provides valuable insights into the potential properties and applications of the target compound.

Research into N-methylated pyrazole carboxamide analogs has primarily focused on their biological activities. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides have been synthesized and identified as potent inhibitors of the parasitic nematode Haemonchus contortus. tcgls.commonash.edunih.gov This has significant implications for veterinary medicine. In a different therapeutic area, other 1-methyl-1H-pyrazole-5-carboxamide derivatives have been designed and evaluated as novel agents for treating prostate cancer by targeting the androgen receptor signaling pathway. nih.gov

The substitution pattern on the pyrazole ring and the carboxamide nitrogen is crucial for the observed biological activity. Studies on 1-methyl-1H-pyrazole-3-carboxamide derivatives have explored their potential as anticancer agents through DNA-binding interactions. nih.gov The synthesis of these analogs often involves multi-step procedures, starting from appropriately substituted pyrazoles. google.comnih.govmdpi.com

The following tables summarize some of the key research findings on N-methylated pyrazole carboxamide analogs, which serve as important reference points for understanding the potential of 1H-Pyrazole-1-carboximidamide, N-methyl-.

Table 1: Investigated Biological Activities of N-Methylated Pyrazole Carboxamide Analogs

| Compound Class | Investigated Activity | Key Findings | Reference(s) |

| 1-methyl-1H-pyrazole-5-carboxamides | Anthelmintic | Potent inhibitors of the parasitic nematode Haemonchus contortus. | tcgls.commonash.edu |

| 1-methyl-1H-pyrazole-5-carboxamides | Anti-prostate cancer | Compound H24 completely blocked PSA expression at 10μM and showed significant antiproliferative activity. | nih.gov |

| 1-methyl-1H-pyrazole-3-carboxamides | Anticancer (DNA-binding) | A derivative showed high DNA-binding affinity and could affect DNA conformation. | nih.gov |

| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal | Showed good in vivo activity against Rhizoctonia solani. | nih.gov |

Table 2: Synthetic Approaches to N-Methylated Pyrazole Analogs

| Target Compound Type | Synthetic Strategy | Starting Materials | Reference(s) |

| 1-methyl-1H-pyrazole-5-carboxamides | Multi-step synthesis involving amide coupling. | 1-methyl-1H-pyrazole-5-carboxylic acid and various amines. | nih.gov |

| N-phenyl-pyrazole-1-carboxamides | Coupling of carboxylic acids with anthranilamides using a sulfonyl chloride. | Pyrazolecarboxylic acids and anilines. | google.com |

| Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Regioselective synthesis via coupling of β-enamino diketone with methylhydrazine. | β-enamino diketone and methylhydrazine. | mdpi.com |

The existing body of research on these closely related N-methylated pyrazole analogs strongly suggests that 1H-Pyrazole-1-carboximidamide, N-methyl- is a compound of significant interest for further investigation, particularly in the fields of medicinal and agricultural chemistry. The established synthetic routes and the diverse biological activities of its analogs provide a solid foundation for future studies.

Established Synthetic Routes for Pyrazole-1-carboximidamide Core Structures

The foundational step in synthesizing the target compound and its analogues is the construction of the pyrazole-1-carboximidamide core. This is typically achieved through cyclocondensation reactions using carefully selected precursors.

Condensation Reactions in Pyrazole-1-carboximidamide Formation

Condensation reactions are a primary method for forming the pyrazole ring system. mdpi.com A prevalent strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine-based reagent. mdpi.comnih.gov For the synthesis of pyrazole-1-carboximidamides, this often involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with a guanidino-hydrazine derivative. researchgate.netacs.org

The reaction mechanism typically proceeds through an initial Michael addition of the hydrazine nitrogen to the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. Subsequent oxidation or tautomerization can lead to the aromatic pyrazole ring. The use of basic catalysts like potassium hydroxide (KOH) in a solvent such as ethanol is common to facilitate these reactions, which can be enhanced by methods like ultrasonic irradiation to achieve shorter reaction times and high yields. researchgate.net

Table 1: Examples of Condensation Reactions for Pyrazole Core Synthesis

| Reactants | Catalyst/Solvent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Thiophenylchalcones, Aminoguanidine hydrochloride | KOH / Ethanol | Ultrasonic, 15-35 min | 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides | 62-95% | researchgate.net |

| 3-(4-acetyl-phenyl)-1H-quinazolin-2,4-dione, Benzaldehyde | NaOH | Claisen-Schmidt Condensation | Chalcone intermediate | - | acs.org |

| Chalcone intermediate, Amino guanidine HCl | NaOH | Basic catalysis | Pyrazole-1-carboxamidine derivative | - | acs.org |

| α,β-Ethylenic ketone, Phenylhydrazine | Acetic acid, Iodine | - | 1,3,5-Trisubstituted pyrazole | Good | mdpi.com |

Utilization of Aminoguanidine and Pyrazole-1-carboxamidine Hydrochloride as Precursors

Aminoguanidine and its salts are pivotal precursors in the direct formation of the 1H-pyrazole-1-carboximidamide core. When reacted with β-dicarbonyl compounds or their synthetic equivalents, aminoguanidine serves as the binucleophile, providing the N-N unit for the pyrazole ring and the carboximidamide moiety simultaneously. researchgate.netacs.org This approach is efficient for creating the basic framework in a single cyclization step.

Alternatively, an existing pyrazole ring can be functionalized to introduce the carboximidamide group. 1H-Pyrazole-1-carboxamidine hydrochloride is a key reagent in this context. semanticscholar.org It serves as an effective guanylating agent, allowing for the transfer of the amidino group to various nucleophiles, particularly amines. semanticscholar.org This reagent can be synthesized by reacting a pyrazole with cyanamide (B42294) in the presence of gaseous hydrogen chloride in an aprotic solvent. google.com This method avoids the creation of organically contaminated wastewater, a significant drawback of earlier methods that used aqueous acids. google.com

Strategies for N-Methylation and Other N-Substitution at the Carboximidamide Moiety

Once the pyrazole-1-carboximidamide core is established, the next critical step is the introduction of the N-methyl group or other substituents onto the carboximidamide functionality. This can be achieved through direct methylation, the use of pre-functionalized building blocks, or further derivatization.

Direct N-Methylation Approaches to the Carboximidamide Group

Direct N-methylation of the carboximidamide group presents a challenge due to the presence of multiple nucleophilic nitrogen atoms: the two nitrogens of the carboximidamide group and the nitrogens of the pyrazole ring. Regioselectivity is a key consideration in such reactions. General N-methylation is a common tactic in medicinal chemistry to modify a compound's properties. wordpress.com

Typical methylation agents like methyl iodide (MeI) can be used in the presence of a base. researchgate.net The choice of base and reaction conditions can influence which nitrogen atom is methylated. For instance, in the biosynthesis of Blasticidin S, the N-methylation of a guanidine group is a crucial step, though it requires prior acylation of a nearby amine to proceed efficiently, highlighting the complexity of selective methylation. frontiersin.org Enzymatic methods, using specific N-methyltransferases, can offer high regioselectivity for N-methylation on heterocyclic compounds, which could be a potential, though less common, strategy in synthetic chemistry. researchgate.net

Incorporation of N-Methylated Building Blocks During Pyrazole-1-carboximidamide Synthesis

To circumvent the regioselectivity issues associated with direct methylation, a more controlled approach involves using building blocks that already contain the N-methyl group. This strategy incorporates the desired functionality during the initial pyrazole ring formation.

This can be achieved by using N-methyl-substituted hydrazines or N-methylaminoguanidine in the initial condensation reaction. For example, reacting a 1,3-dicarbonyl compound with methylhydrazine leads to the formation of an N-methylated pyrazole. mdpi.com Similarly, employing an N-methylated aminoguanidine derivative in the cyclocondensation with a suitable three-carbon unit would directly yield an N-methylated pyrazole-1-carboximidamide. This method offers a clear and regioselective route to the desired product, as the position of the methyl group is predetermined by the structure of the precursor.

Table 2: Synthesis of N-Substituted Pyrazoles using Substituted Precursors

| Precursors | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| β-Enamino diketone, Methylhydrazine | Ethanol | tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 51% | mdpi.com |

| Tautomeric NH-pyrazole, Methyl iodide | KOH / DMF | Mixture of N-methylated regioisomers | 74% (total) | mdpi.com |

| α-Benzotriazolylenones, Methylhydrazine | Basic medium | 1-Methyl-3-phenyl-5-alkyl(aryl)pyrazoles | 50-94% | mdpi.com |

Derivatization of Carboximidamide Functionalities for Specific N-Substitution

The carboximidamide group is synthetically versatile and can be used to introduce a range of N-substituents. The pyrazole-1-carboxamidine moiety is an excellent leaving group, making it a valuable reagent for guanylation reactions. By reacting 1H-pyrazole-1-carboxamidine with a primary or secondary amine, the amine is converted into a guanidine, and the pyrazole is released. organic-chemistry.org

To synthesize N-substituted analogues, one could react 1H-pyrazole-1-carboxamidine hydrochloride with a desired N-substituted amine. For instance, reaction with methylamine would yield the N-methyl-guanidine derivative. This method is highly effective for creating a diverse library of substituted compounds. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group on the carboxamidine, allows for controlled reactions and functionalization at specific sites. nbinno.com

Structure

3D Structure

Properties

IUPAC Name |

N'-methylpyrazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-5(6)9-4-2-3-8-9/h2-4H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYNNHMXMDLMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449484 | |

| Record name | 1H-Pyrazole-1-carboximidamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194852-88-5 | |

| Record name | 1H-Pyrazole-1-carboximidamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1h Pyrazole 1 Carboximidamide, N Methyl

Guanylation Reactions Mediated by Pyrazole-1-carboximidamides

Pyrazole-1-carboximidamides have emerged as highly effective reagents for the introduction of the guanidinyl group into a wide array of molecules. Their reactivity can be finely tuned through the use of protecting groups and by modifying the pyrazole (B372694) ring, making them valuable tools in synthetic chemistry.

N-substituted 1H-pyrazole-1-carboximidamides are proficient guanylating agents for both primary and secondary amines. itn.pt The reaction typically proceeds under mild conditions, involving the nucleophilic attack of the amine on the electrophilic carbon of the carboximidamide group. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the pyrazole as a leaving group and yielding the corresponding guanidine (B92328).

The efficiency of these reagents has been demonstrated in the synthesis of various guanidine-containing compounds. researchgate.net For instance, derivatives such as N,N'-Di-Boc-1H-pyrazole-1-carboximidamide are widely used due to their high reactivity and the stability of the resulting protected guanidines. lookchemmall.com The reaction conditions are generally mild, often carried out at room temperature in solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (CH3CN). The use of a base, such as diisopropylethylamine (DIEA) or sodium hydride (NaH), can facilitate the deprotonation of the amine, enhancing its nucleophilicity.

A comparative study of different guanylating agents, including N,N′-bis-Boc-1-pyrazole-1-carboxamidine, highlighted its effectiveness in converting amines into their corresponding guanidines. researchgate.net The reaction of amines with N,N′-bis(tert-butoxycarbonyl)-4-nitro-1H-pyrazole-1-carboximidamide has also been shown to be superior in terms of reaction rates and yields, even with less reactive amines. thieme-connect.de

Table 1: Examples of Guanylation Reactions using Pyrazole-1-carboximidamide Derivatives

| Amine Substrate | Guanylating Reagent | Conditions | Product | Yield (%) | Reference |

| Primary Amine (e.g., Benzylamine) | N,N'-Di-Boc-1H-pyrazole-1-carboximidamide | DIEA, THF, rt | N,N'-Di-Boc-N''-benzylguanidine | 91 | lookchemmall.com |

| Secondary Amine (e.g., 2-Tetrahydroisoquinoline) | N,N'-Di-Boc-1H-pyrazole-1-carboximidamide | CH2Cl2, rt | N,N'-Di-Boc-guanidino-2-tetrahydroisoquinoline | 63 | lookchemmall.com |

| Glycine | 1H-Pyrazole-1-carboximidamide hydrochloride | 1.0 M Na2CO3, rt | 2-Guanidinoacetic Acid | 77 | thieme-connect.de |

The ability to introduce guanidine functionalities in a protected form is crucial in the total synthesis of complex natural products and other bioactive molecules. Pyrazole-1-carboximidamide reagents, particularly those bearing protecting groups like tert-butoxycarbonyl (Boc), are instrumental in this regard. nih.gov

The synthesis of the bicyclic guanidine alkaloid (+)-monanchorin serves as a key example, where N,N'-Di-Boc-1H-pyrazole-1-carboximidamide was used to install the protected guanidine group. Similarly, in the development of potent antibacterial agents, N,N′-Di-Boc-N-methylcyclopropyl-pyrazole-1-carboxamidine was employed for the guanylation of an amino group in a multi-step synthesis of alkyl-guanidine oligomers. nih.gov This highlights the reagent's compatibility with various functional groups and its utility in the later stages of a synthetic sequence. The protected guanidines can be carried through several synthetic steps before the final deprotection to unveil the functional guanidinium (B1211019) group. nih.gov

Reaction Mechanisms of Carboximidamide Functional Groups

The reactivity of pyrazole-1-carboximidamides is centered around the electrophilic nature of the amidino carbon and the ability of the pyrazole ring to act as a good leaving group.

The primary reaction mechanism for guanylation involves the nucleophilic attack of an amine on the central carbon of the carboximidamide moiety. acs.orgsmolecule.com This carbon is rendered electrophilic by the two adjacent nitrogen atoms. The reaction proceeds through a tetrahedral intermediate, which subsequently eliminates the stable pyrazole anion to form the guanidine product.

Conversely, the amidine functional group itself can exhibit nucleophilic character. For instance, in the synthesis of 2,5-substituted tetrazoles, 1H-pyrazole-1-carboximidamide reacts with aryldiazonium salts. acs.org The proposed mechanism involves the initial reaction of the amidine with the diazonium salt to form an imino-triazene intermediate. This is followed by an intramolecular nucleophilic attack to form a new N-N bond, ultimately leading to the tetrazole ring after rearomatization. acs.org

Protecting groups are essential for modulating the reactivity of the guanidine functionality during synthesis. The most commonly employed protecting groups in conjunction with pyrazole-1-carboximidamide reagents are the tert-butoxycarbonyl (Boc) groups. nih.gov

The Boc groups are stable under basic conditions, allowing for a wide range of subsequent chemical transformations. Their removal is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard method for Boc deprotection, yielding the free guanidine as a trifluoroacetate (B77799) salt. nih.gov Hydrochloric acid (HCl) can also be used for this purpose.

Table 2: Common Protecting Groups and Their Cleavage

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | -C(O)O(CH3)3 | N,N'-Di-Boc-1H-pyrazole-1-carboximidamide | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Z) | -C(O)OCH2C6H5 | N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboximidamide | Catalytic Hydrogenation |

Tautomeric Equilibria and Protonation Pathways of Pyrazole-1-carboximidamides

The structure and reactivity of pyrazole-1-carboximidamides are influenced by tautomeric equilibria and their behavior upon protonation. Spectroscopic and computational studies have provided insights into these aspects.

Quantum mechanical (QM) methods, along with UV and NMR spectroscopy, have been used to study the tautomeric forms of 1H-pyrazole-1-carboximidamide. These investigations indicate that the pyrazole ring structure is more stable by approximately 6 to 11 kcal/mol compared to other potential tautomers. sci-hub.se

Protonation of the pyrazole-1-carboximidamide system typically occurs at the amidino group, leading to the formation of a hydrochloride salt when treated with HCl. semanticscholar.org This is a common feature of amidine-containing compounds and is relevant to their handling and purification. The 1H NMR spectrum of 3-(2-hydroxyphenyl)-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride shows a broad singlet corresponding to the four equivalent hydrogens attached to the nitrogens of the protonated amidinium group. semanticscholar.org This suggests that the positive charge is delocalized across the N-C-N system.

Stability and Compatibility with Diverse Reaction Environments and Substrates

Derivatives of 1H-pyrazole-1-carboxamidine are typically stable, crystalline solids that can be handled under normal laboratory conditions. researchgate.net For instance, 1H-pyrazole-1-carboxamidine hydrochloride is noted for its desirable stability, reactivity, and solubility properties, making it a versatile reagent. researchgate.net The synthesis and handling of these reagents often occur in common aprotic solvents such as tetrahydrofuran (THF), dimethoxyethane (DME), and dimethylformamide (DMF) at temperatures ranging from ambient to 80°C. mdpi.comacs.org This suggests that 1H-Pyrazole-1-carboximidamide, N-methyl- is likely compatible with a range of standard organic solvents and thermal conditions.

The compatibility with various substrates is a key advantage of pyrazole-based guanylating agents. Studies on analogous compounds, such as the polymer-bound 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine, have demonstrated successful guanylation of a broad spectrum of amines. This includes primary and secondary aliphatic, benzylic, and aromatic amines, as well as more complex substrates like amino acids and amino sugars. organic-chemistry.org The reactions can be significantly accelerated using microwave irradiation, indicating compatibility with such energy sources to improve reaction kinetics. organic-chemistry.org However, it is noted that the use of pyrazole carboximidamide transfer reagents can sometimes result in poor yields and may require multiple synthetic steps with costly reagents. nih.gov

Theoretical calculations on the parent compound, 1H-pyrazole-1-carboxamidine (PyCA), have shown that certain tautomeric forms can decompose into pyrazole and a carbodiimide (B86325) tautomer of cyanamide (B42294), which is a crucial aspect of the guanylation reaction mechanism. nih.gov This inherent reactivity pathway underscores the reagent's function but also hints at potential decomposition pathways if not handled under appropriate conditions.

Table 1: General Reaction Environment Compatibility for Pyrazole-Based Guanylation Reagents

| Parameter | Compatibility Profile | Source(s) |

|---|---|---|

| Solvents | Aprotic solvents (e.g., THF, DMF, DME, Acetonitrile) | mdpi.comacs.org |

| Temperature | Room temperature to 80°C; Microwave compatible | mdpi.comacs.orgorganic-chemistry.org |

| Atmosphere | Generally stable in air; inert atmosphere not always required | acs.org |

| Substrates | Primary & secondary amines (aliphatic, aromatic, benzylic), amino acids, amino sugars | organic-chemistry.org |

| Limitations | Potential for side reactions or decomposition; some applications may yield poor results | nih.govnih.gov |

Structural Elucidation and Advanced Characterization of N Methyl 1h Pyrazole 1 Carboximidamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a newly synthesized or isolated compound. For N-methyl-1H-pyrazole-1-carboximidamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and high-resolution mass spectrometry would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Methyl Group Characterization

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For N-methyl-1H-pyrazole-1-carboximidamide, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrazole (B372694) ring and a characteristic signal for the N-methyl group. The chemical shift of the N-methyl protons would be of particular interest for confirming its location on the carboximidamide nitrogen. In related N-methyl pyrazole derivatives, the N-methyl signal typically appears as a singlet in the range of 3.5-4.0 ppm. mdpi.comktu.edu The protons on the pyrazole ring would exhibit characteristic splitting patterns and chemical shifts depending on their position.

Interactive Data Table: Expected NMR Data (Hypothetical)

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | 3.5 - 4.0 | Singlet | N-CH₃ |

| ¹H | 6.0 - 8.5 | Doublet, Triplet | Pyrazole-H |

| ¹³C | 30 - 40 | Quartet | N-CH₃ |

| ¹³C | 100 - 150 | Doublet, Singlet | Pyrazole-C, Carboximidamide-C |

Note: The above data is hypothetical and based on values observed for structurally similar compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of N-methyl-1H-pyrazole-1-carboximidamide would be expected to show characteristic absorption bands for the C=N and N-H bonds of the carboximidamide group, as well as the C-N and C-H bonds of the pyrazole ring and the N-methyl group. The stretching vibration of the C=N bond is typically observed in the region of 1640-1690 cm⁻¹. The N-H stretching vibrations would appear as broad bands in the range of 3100-3500 cm⁻¹. researchgate.netresearchgate.netresearchgate.net

Interactive Data Table: Expected Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3100 - 3500 | FT-IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman |

| C=N Stretch | 1640 - 1690 | FT-IR, Raman |

| C-N Stretch | 1250 - 1350 | FT-IR, Raman |

Note: The above data is hypothetical and based on values observed for structurally similar compounds.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For N-methyl-1H-pyrazole-1-carboximidamide (C₅H₈N₄), the expected monoisotopic mass is approximately 124.0749 g/mol . HRMS would confirm this mass with high accuracy. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the methyl group or parts of the pyrazole ring. japsonline.comnih.gov

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a sample and for separating it from any impurities or byproducts from a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. For N-methyl-1H-pyrazole-1-carboximidamide, a reversed-phase HPLC method would likely be developed to assess its purity. The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). HPLC analysis is routinely used for purity determination of related pyrazole derivatives. ktu.eduacs.orgacs.org

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, gas chromatography could also be employed for purity analysis.

Theoretical and Computational Chemistry Studies on N Methyl 1h Pyrazole 1 Carboximidamide Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a standard method for investigating the electronic and geometric features of molecular systems due to its balance of accuracy and computational cost. For pyrazole-based systems, DFT calculations, often using functionals like B3LYP, have proven effective. nih.govnih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For N-methyl-1H-pyrazole-1-carboximidamide, this process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible.

Due to the rotational freedom around the C-N single bonds, particularly the bond connecting the pyrazole (B372694) ring to the carboximidamide group and the N-methyl bond, several conformers may exist. Conformational analysis involves systematically exploring these rotational possibilities to identify the global minimum energy structure and other low-energy isomers. Studies on similar pyrazole derivatives, such as 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, have revealed the existence of multiple stable conformers arising from internal rotations. iu.edu.sa For N-methyl-1H-pyrazole-1-carboximidamide, the planarity of the pyrazole ring is expected to be maintained, while the N-methyl-carboximidamide substituent may exhibit different orientations relative to the ring. The relative energies of these conformers determine their population at a given temperature.

Below is a representative table of optimized geometric parameters (bond lengths and angles) for a pyrazole carboxamide derivative, calculated using DFT methods.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.375 | N2-N1-C5 | 112.0 |

| N1-C(carbox) | 1.410 | N1-N2-C3 | 105.5 |

| C(carbox)-N(methyl) | 1.350 | N1-C(carbox)-N(methyl) | 118.5 |

| C(carbox)=N | 1.280 | C3-C4-C5 | 105.0 |

| N(methyl)-C(methyl) | 1.465 | H-N-C(carbox) | 115.0 |

| Note: These values are illustrative and based on typical parameters for similar structures calculated with DFT. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. irjweb.com A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In various pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-donating groups, while the LUMO is distributed over the electron-accepting parts of the molecule. jcsp.org.pk For N-methyl-1H-pyrazole-1-carboximidamide, the HOMO is expected to have significant contributions from the pyrazole ring nitrogens and the lone pairs of the carboximidamide nitrogen atoms. The LUMO is likely to be a π* orbital distributed across the pyrazole and carboximidamide π-system.

A representative table of FMO energies and the resulting energy gap for a related pyrazole derivative is shown below.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 5.10 |

| Note: These values are representative for pyrazole-based systems and can vary depending on the specific molecule and computational level. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (bonds and lone pairs). eurjchem.com This analysis offers insights into charge distribution, hybridization, and intramolecular interactions. dntb.gov.ua

For N-methyl-1H-pyrazole-1-carboximidamide, NBO analysis would quantify the natural atomic charges on each atom, revealing the electron distribution. The nitrogen atoms of the pyrazole ring and the carboximidamide group are expected to carry negative charges, while the carbon and hydrogen atoms would be positively charged. NBO also describes the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which are stabilizing interactions. These "hyperconjugative" interactions, such as those between lone pair orbitals (n) and antibonding orbitals (π* or σ), are key to understanding the molecule's electronic structure and stability. jcsp.org.pk For instance, delocalization from the nitrogen lone pairs to the π orbitals of the pyrazole ring and the C=N bond of the carboximidamide group would be significant.

| Atom | Natural Charge (e) | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| N1 (pyrazole) | -0.45 | LP(1) N1 | π(N2-C3) | 25.5 |

| N2 (pyrazole) | -0.28 | LP(1) N(carbox) | π(N1-C5) | 18.2 |

| N (carbox, =NH) | -0.55 | π(C=N) | π(C4-C5) | 22.1 |

| N (methyl) | -0.50 | LP(1) N(methyl) | σ(N1-C(carbox)) | 5.8 |

| Note: This table presents hypothetical but plausible NBO analysis results for the target molecule based on general principles and data from related compounds. |

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction (e.g., UV-Vis Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as their UV-Vis absorption spectra. rsc.org It predicts the electronic transition energies (which correspond to absorption wavelengths) and their corresponding oscillator strengths (which relate to absorption intensities). eurjchem.com

For N-methyl-1H-pyrazole-1-carboximidamide, TD-DFT calculations would likely predict strong absorptions in the UV region. The primary electronic transitions are expected to be of the π → π* type, originating from the promotion of an electron from a π-bonding or non-bonding orbital (like HOMO) to a π-antibonding orbital (like LUMO). researchgate.net The exact position of the absorption maxima (λmax) would depend on the energy gap between the involved orbitals. Studies on various pyrazole derivatives confirm that their main absorption bands are typically found in the UV range and are well-reproduced by TD-DFT calculations. researchgate.netnih.gov

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 255 | 0.35 | HOMO → LUMO (95%) |

| S0 → S2 | 220 | 0.15 | HOMO-1 → LUMO (80%) |

| S0 → S3 | 205 | 0.28 | HOMO → LUMO+1 (90%) |

| Note: This is an illustrative table of TD-DFT results for a pyrazole system. |

Quantum Mechanical Force Field Calculations and Vibrational Assignment

Vibrational spectroscopy (Infrared and Raman) is a fundamental tool for molecular characterization. Quantum mechanical calculations, specifically by computing the second derivatives of the energy with respect to atomic positions, can predict the vibrational frequencies and normal modes of a molecule. mdpi.com These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. derpharmachemica.com

For N-methyl-1H-pyrazole-1-carboximidamide, DFT calculations would yield a set of vibrational frequencies corresponding to specific atomic motions, such as C-H stretching, N-H stretching, C=N stretching, ring deformations, and methyl group vibrations. A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of different internal coordinates to each normal mode, providing a detailed assignment. researchgate.net Theoretical studies on the related 1H-pyrazole-1-carboxamidine have provided detailed assignments of its vibrational spectra, which serve as a strong foundation for interpreting the spectrum of the N-methyl derivative. researchgate.net

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment (PED) |

| ν(N-H) | 3450 | ~3445 | N-H stretch (98%) |

| ν(C-H)ring | 3150-3100 | ~3140 | C-H stretch (95%) |

| ν(C-H)methyl | 3010, 2950 | ~3005, 2945 | asym/sym CH3 stretch |

| ν(C=N) | 1650 | ~1645 | C=N stretch (85%) |

| δ(CH3) | 1450 | ~1445 | CH3 deformation (80%) |

| ν(Pyrazole ring) | 1580, 1480 | ~1575, 1475 | Ring stretching modes |

| Note: This table compares typical calculated and experimental vibrational frequencies for a pyrazole carboxamidine system. |

Computational Modeling of Protonation Routes and Tautomeric Forms

The pyrazole ring system is known for its tautomerism and can be protonated at different sites. nih.gov Computational modeling is an effective way to investigate the relative stabilities of different tautomers and protonated forms. For N-methyl-1H-pyrazole-1-carboximidamide, protonation can occur at the pyrazole N2 nitrogen or at either of the exocyclic nitrogen atoms of the carboximidamide group.

Theoretical calculations can determine the proton affinity of each potential basic site. The site with the highest proton affinity is the most likely point of protonation in the gas phase. A comprehensive study on the parent compound, 1H-pyrazole-1-carboxamidine, showed that the cationic form protonated at the exocyclic imino nitrogen is the most stable. researchgate.net A similar preference is expected for the N-methyl derivative.

Furthermore, N-methyl-1H-pyrazole-1-carboximidamide can exist in different tautomeric forms, primarily involving the migration of a proton between the two exocyclic nitrogen atoms. DFT calculations can predict the relative Gibbs free energies of these tautomers, allowing for the determination of their equilibrium constants and population ratios in different environments. researchgate.net

| Tautomer/Protonated Form | Relative Energy (kcal/mol) | Predicted Stability |

| Neutral Tautomer A | 0.0 | Most Stable Tautomer |

| Neutral Tautomer B | +3.5 | Less Stable Tautomer |

| Protonated at N2 (pyrazole) | +15.2 | Unfavored Protonation |

| Protonated at N (exocyclic, =NH) | 0.0 | Most Stable Cation |

| Protonated at N (exocyclic, -NHMe) | +8.9 | Less Favored Protonation |

| Note: This table provides a hypothetical but chemically reasonable summary of the relative stabilities of different forms of N-methyl-1H-pyrazole-1-carboximidamide. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential inhibitors and understanding their interaction mechanisms at the molecular level. While specific molecular docking studies focusing exclusively on N-methyl-1H-pyrazole-1-carboximidamide are not extensively detailed in publicly available literature, a significant body of research exists on the docking of closely related pyrazole, pyrazole-carboxamide, and pyrazole-carboximidamide derivatives. These studies provide valuable insights into the potential ligand-target interactions of this class of compounds.

Research has shown that the pyrazole scaffold is a versatile core structure for designing inhibitors for a wide range of biological targets. nih.gov Computational studies using tools like AutoDock, AutoDock Vina, and BIOVIA Discovery Studio Visualizer have been employed to explore these interactions. nih.govnih.govdergipark.org.tr

Interaction with Protein Kinases

Protein kinases are a major focus in drug discovery, particularly in oncology. nih.gov Molecular docking studies have evaluated various pyrazole derivatives against several kinases, including Cyclin-Dependent Kinase 2 (CDK2), Aurora A kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov In one study, a series of pyrazole derivatives were docked into the active sites of these kinases, revealing that the compounds fit deeply within the binding pockets and formed key hydrogen bonds. nih.gov For instance, a pyrazole carboxamide derivative showed a minimal binding energy of -10.35 kJ/mol with CDK2, indicating a strong potential interaction. nih.gov Similarly, other derivatives displayed strong binding affinities for VEGFR-2 and Aurora A kinase, with binding energies of -10.09 kJ/mol and -8.57 kJ/mol, respectively. nih.gov

| Pyrazole Derivative | Protein Target (PDB ID) | Binding Energy (kJ/mol) |

|---|---|---|

| Compound 2b (a pyrazole-4-carboxamide) | CDK2 (2VTO) | -10.35 |

| Compound 1b | VEGFR-2 (2QU5) | -10.09 |

| Compound 1d | Aurora A (2W1G) | -8.57 |

Interaction with Carbonic Anhydrases

Carbonic anhydrases (CAs) are another important class of drug targets. nih.gov Novel pyrazole-carboxamide derivatives bearing a sulfonamide moiety have been synthesized and evaluated as potential inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov Molecular docking studies showed that the most active compounds docked effectively into the active sites of both hCA I and hCA II. nih.gov A crucial interaction involved the sulfonamide group of the pyrazole derivatives coordinating with the Zn²⁺ ion in the enzyme's active site, which is a key feature for potent inhibition. nih.gov The pyrazole derivatives demonstrated stronger interactions than the reference inhibitor, Acetazolamide (AAZ). nih.gov

| Compound | Target | Interacting Residues | Key Interaction Feature |

|---|---|---|---|

| Compound 6a/6b | hCA I | Phe91, Leu131, Ala135, Leu141 | Interaction with Zn²⁺ ion in the active site |

| Compound 6a/6b | hCA II | Ile91, Phe131, Val135, Pro202 | Interaction with Zn²⁺ ion in the active site |

Interaction with Other Targets

The versatility of the pyrazole scaffold has been demonstrated through docking studies against other significant targets:

Cyclooxygenase (COX) Enzymes: 4,5-dihydro-1H-pyrazole derivatives have been studied as potential inhibitors of COX-1 and COX-2, enzymes relevant to inflammation. dergipark.org.tr The studies indicated that the pyrazole ring is important for interactions with the COX-2 enzyme. dergipark.org.tr

Succinate Dehydrogenase (SDH): Pyrazole-4-carboxamides have been investigated as fungicides targeting SDH. lookchem.com Docking results for a derivative against Botrytis cinerea SDH showed interactions between the pyrazole ring and amino acid residues ARG 43 and ILE 218, highlighting the difluoromethyl pyrazole moiety as the key active group. lookchem.com

Androgen Receptor (AR): In the context of prostate cancer, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been designed as potential agents targeting the androgen receptor. nih.gov

These computational studies consistently show that the pyrazole core structure serves as a critical anchor for binding to various protein targets. The specific substitutions on the pyrazole ring are crucial for determining the binding affinity and selectivity for a particular target enzyme. The interactions are typically a mix of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site.

Coordination Chemistry of Pyrazole 1 Carboximidamide Derivatives As Ligands

Design and Synthesis of Metal Complexes with Pyrazole-1-carboximidamide Ligands

The synthesis of metal complexes utilizing pyrazole-1-carboximidamide derivatives is a strategic process aimed at creating compounds with specific geometries and properties. The general synthetic route involves the reaction of a pyrazole-1-carboximidamide ligand with a suitable metal salt in an appropriate solvent.

A common method for synthesizing the parent ligand, 1H-pyrazole-1-carboxamidine, involves the reaction of pyrazole (B372694) with cyanamide (B42294) in the presence of an acid, such as gaseous hydrogen chloride or hydrogen bromide, in an aprotic solvent. google.com Another approach is the nucleophilic coupling of the nitrogen of the pyrazole ring to the cyano group of dicyandiamide (B1669379) under acidic conditions. beu.edu.az This method yields the guanidinium (B1211019) chloride salt of the ligand. beu.edu.az The synthesis of N-substituted derivatives, like the target N-methyl compound, can be achieved through modifications of these standard procedures, for example, by using an N-methylated cyanamide derivative.

Once the ligand is prepared, it can be reacted with various transition metal salts (e.g., chlorides, nitrates) of copper(II), nickel(II), and cobalt(II) to form coordination complexes. beu.edu.azresearchgate.net The reaction conditions, such as temperature, pH, and solvent, can significantly influence the final product, sometimes leading to mixtures that are challenging to separate and analyze. beu.edu.az For instance, the reaction of a pyrazole-based ligand with metal chlorides in an ethanolic or methanolic solution, often with gentle heating and pH adjustment, has been shown to successfully yield solid metal complexes. nih.gov

Coordination Modes and Geometries in Transition Metal Complexes

The structural diversity of metal complexes derived from pyrazole-1-carboximidamide ligands is largely dictated by the coordination modes of the ligand and the preferred geometry of the metal center. These ligands possess multiple nitrogen donor atoms, allowing for various binding interactions.

Bidentate Ligand Behavior and Metal-Nitrogen Coordination

Pyrazole-1-carboximidamide and its derivatives typically act as bidentate ligands, coordinating to a metal center through two nitrogen atoms. researchgate.netuninsubria.it Specifically, the coordination often involves the N2 atom of the pyrazole ring and one of the nitrogen atoms of the carboximidamide group. researchgate.net This chelation forms a stable five- or six-membered ring with the metal ion, a common feature in coordination chemistry that enhances the stability of the complex. researchgate.netresearchgate.net The pyrazolate anion, the deprotonated form of pyrazole, is a particularly effective exo-bidentate donor, capable of bridging two metal centers. uninsubria.it This bridging capability can lead to the formation of polynuclear complexes. uninsubria.it

Distorted Octahedral and Square-Pyramidal Geometries

The coordination of N-methyl-1H-pyrazole-1-carboximidamide and related ligands to transition metals frequently results in common coordination geometries such as octahedral and square-pyramidal. mdpi.comdnu.dp.ua Copper(II) complexes, for example, often display a slightly distorted square-pyramidal coordination environment. dnu.dp.ua In a typical five-coordinate square-pyramidal geometry, the equatorial positions might be occupied by the two nitrogen atoms from the pyrazole-1-carboximidamide ligand and two other ligands (e.g., anions or solvent molecules), with a fifth ligand in the axial position. dnu.dp.ua

Distorted octahedral geometries are also prevalent, particularly for metals like cobalt(III) and nickel(II). researchgate.netmdpi.com In these six-coordinate complexes, the pyrazole-based ligand occupies two coordination sites, with the remaining sites filled by other ligands such as water molecules, chloride ions, or other solvent molecules. nih.govmdpi.com The distortion from a perfect octahedral geometry can be attributed to factors like the steric bulk of the ligands and the electronic effects of the metal ion, such as the Jahn-Teller distortion observed in d⁹ copper(II) complexes. mdpi.com

Influence of N-Methyl Substitution on Ligand Binding Affinity and Selectivity

The introduction of an N-methyl group on the carboximidamide moiety of the 1H-pyrazole-1-carboximidamide ligand can exert a significant influence on its binding affinity and selectivity towards different metal ions. This substitution can alter both the electronic and steric properties of the ligand.

Electronically, the methyl group is an electron-donating group. This inductive effect can increase the electron density on the adjacent nitrogen atom, potentially enhancing its Lewis basicity and making it a stronger donor to the metal center. This could lead to an increased binding affinity for metal ions.

Sterically, the presence of the methyl group introduces bulk near the coordination site. This can influence the preferred coordination geometry and may introduce steric hindrance that affects the stability of the resulting complex. For instance, the bulkiness of substituents on the pyrazole ring is known to influence the structure and reactivity of the resulting metal complexes. mdpi.com While direct comparative studies on the binding affinity and selectivity of N-methyl-1H-pyrazole-1-carboximidamide are not extensively detailed in the available literature, the principles of ligand design suggest that this substitution is a critical factor in tuning the coordination properties of the ligand.

Spectroscopic and Structural Characterization of Coordination Compounds

The elucidation of the structure and bonding in metal complexes of N-methyl-1H-pyrazole-1-carboximidamide relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the coordination of the ligand. A shift in the stretching frequencies of the C=N and N-H bonds in the ligand upon complexation provides evidence of metal-nitrogen bond formation. mdpi.comnih.gov For example, the ν(N–H) vibrations of coordinated pyrazole moieties are typically observed around 3139 cm⁻¹. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy helps to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the pyrazole and carboximidamide protons and carbons upon coordination can confirm the binding mode. nih.govnih.gov

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination geometry around the metal center. mdpi.com Distorted octahedral and square-pyramidal geometries give rise to characteristic absorption bands. mdpi.com

Structural Analysis:

Below is a table summarizing typical characterization data for pyrazole-based metal complexes.

| Technique | Observation | Inferred Information |

| FT-IR | Shift in ν(C=N) and ν(N-H) bands | Coordination of pyrazole and carboximidamide nitrogen atoms to the metal center. mdpi.comnih.gov |

| ¹H NMR | Downfield shift of pyrazole ring protons | Confirmation of ligand coordination in solution. nih.gov |

| UV-Vis | d-d transition bands | Information on the coordination geometry (e.g., octahedral, square-pyramidal). mdpi.com |

| X-Ray Diffraction | Determination of bond lengths and angles | Definitive structural elucidation, including coordination number and geometry. beu.edu.aznih.gov |

Hydrogen Bonding Networks and Supramolecular Assembly in Metal Complexes

Hydrogen bonding plays a pivotal role in the crystal engineering of metal complexes with pyrazole-1-carboximidamide ligands, leading to the formation of extended supramolecular architectures. nih.govsemanticscholar.org The N-H groups of the pyrazole ring and the carboximidamide moiety are excellent hydrogen bond donors, while the nitrogen atoms can act as acceptors. semanticscholar.orgnih.gov

These hydrogen bonding interactions can occur between the complex molecules themselves or involve solvent molecules or counter-ions present in the crystal lattice. mdpi.com For instance, N–H∙∙∙Cl and O–H∙∙∙Cl hydrogen bonds are commonly observed in the crystal structures of these complexes, linking the cationic complex units and the chloride counter-ions. mdpi.com The formation of N-H···N hydrogen bonds between pyrazole rings of adjacent complexes is a particularly strong and directional interaction that can drive the self-assembly process. semanticscholar.orgnih.gov

These networks can extend in one, two, or three dimensions, forming chains, layers, or more complex frameworks. nih.govnih.gov The resulting supramolecular assembly significantly influences the solid-state properties of the material. The enclathration (trapping) of counter-ions or solvent molecules within these hydrogen-bonded cavities can provide additional stability to the crystal structure. mdpi.com

Applications of N Methyl 1h Pyrazole 1 Carboximidamide in Advanced Organic Synthesis

Synthesis of Arginine Mimetics and Peptidomimetics

The guanidinium (B1211019) group of arginine is crucial for many biological interactions, but its basicity and polarity can be liabilities in drug design. Creating mimics of arginine, particularly N-methylated versions, can enhance metabolic stability and membrane permeability. 1H-Pyrazole-1-carboxamidine hydrochloride is a well-established reagent for the guanylation of amines and is widely applied in peptide synthesis. sigmaaldrich.commedchemexpress.comscbt.com It efficiently converts primary amines, such as the side chain of ornithine, into the corresponding guanidine (B92328) to form arginine.

The subject compound, N-methyl-1H-pyrazole-1-carboximidamide, serves a more specialized role: the synthesis of N-methylated arginine analogues. This targeted methylation of the guanidinium group can fine-tune the binding affinity and pharmacokinetic properties of peptides and peptidomimetics. The N-methyl group can disrupt hydrogen-bonding networks, improve proteolytic stability, and increase lipophilicity, which are often desirable modifications in drug development. While direct literature examples specifically citing N-methyl-1H-pyrazole-1-carboximidamide in this context are not prevalent, its reactivity is inferred from its parent compound, making it a valuable reagent for creating these sophisticated arginine mimetics.

Construction of Complex Heterocyclic Systems

The transfer of a guanidinyl group is a powerful strategy for building more complex molecular architectures. Pyrazole-based carboxamidines are instrumental in this process, not just for derivatizing amino acids but also for constructing novel heterocyclic rings. The guanidine moiety installed by these reagents can act as a versatile intermediate that participates in subsequent cyclization reactions.

Pyrazole-based Scaffolds in Medicinal Chemistry

The pyrazole (B372694) ring is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals. nih.govsigmaaldrich.com Its metabolic stability and versatile substitution patterns allow for the creation of potent and selective drugs targeting a wide range of diseases. nih.gov The development of synthetic methods using reagents like N-methyl-1H-pyrazole-1-carboximidamide is driven by the continued importance of this scaffold.

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Use | Key Feature |

|---|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Diaryl-pyrazole structure |

| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) | Fused pyrazolo-pyrimidinone core |

| Ruxolitinib | Myelofibrosis, Cancer (JAK inhibitor) | Pyrrolo[2,3-d]pyrimidine with a pyrazole substituent |

| Pazopanib | Cancer (VEGFR inhibitor) | Pyrazole linked to a pyrimidine (B1678525) ring |

| Stanozolol | Anabolic steroid | A steroid ring fused to a pyrazole |

This table highlights the diverse applications of the pyrazole motif in modern medicine. nih.gov

Synthesis of Specific Guanidine-Containing Compounds

Beyond simple guanylation, N-methyl-1H-pyrazole-1-carboximidamide and its analogues are used to build specific, complex molecules. A notable example is the synthesis of the antiviral drug candidate Ziresovir. acs.org In a key step, a related reagent, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, is used to convert an amine into a protected guanidine. This intermediate then undergoes a copper-catalyzed intramolecular cyclization with a 2-halobenzoic acid to form a quinazolinone ring system, demonstrating a powerful application of pyrazole-based reagents in constructing complex, drug-like heterocycles. acs.org This strategy highlights how the guanidine group, installed by the pyrazole reagent, serves as a linchpin for ring formation.

Chemical Probes and Reagents in Synthetic Method Development

N-methyl-1H-pyrazole-1-carboximidamide belongs to a class of reagents prized for their utility in synthetic methodology. Pyrazole-1-carboxamidines are effective guanylating agents, often preferred over alternatives like cyanamide (B42294) or O-methylisourea due to their stability, ease of handling (as crystalline solids), and favorable reaction conditions. researchgate.net They provide a reliable method for converting primary and secondary amines into guanidines. researchgate.netorganic-chemistry.org

The development of polymer-bound versions of these reagents further enhances their utility. organic-chemistry.org A recyclable, polymer-bound 1H-pyrazole-1-carboxamidine allows for simple, one-step transformations of amines into unprotected guanidines, with the pyrazole byproduct being easily removed by filtration. This approach is amenable to high-throughput synthesis and microwave-assisted conditions, significantly accelerating reaction times and simplifying purification. organic-chemistry.org

Table 2: Comparison of Common Guanylating Reagents

| Reagent | Form | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Cyanamide | Dimerizes readily | Inexpensive | Can be hazardous; side reactions |

| O-Methylisourea | Salt | Good reactivity | Can require harsh conditions |

| S-Methylisothiourea | Salt | Good reactivity | Odor; potential for side products |

| 1H-Pyrazole-1-carboxamidine | Crystalline solid | Stable, high yield, mild conditions | Higher cost |

This table provides a comparative overview of reagents used for guanylation.

Stereoselective Synthesis Applications

In modern drug synthesis, controlling stereochemistry is paramount. While specific studies detailing the use of N-methyl-1H-pyrazole-1-carboximidamide in stereoselective reactions are limited, the principles of stereocontrol are highly relevant to its application. When reacting with a chiral amine, it is crucial that the guanylation step proceeds without racemization of any nearby stereocenters. The mild conditions typically employed with pyrazole-based reagents are advantageous in this regard.

Furthermore, research into pyrazole chemistry often involves controlling regioselectivity and stereoselectivity. For instance, the N-alkylation of asymmetrically substituted NH-pyrazoles can lead to mixtures of regioisomers, and controlling this outcome is a significant synthetic challenge. ktu.edu Similarly, cycloaddition reactions to form pyrazole rings can be controlled to produce specific stereoisomers. nih.gov These studies underscore the importance of stereochemical control in the broader context of pyrazole chemistry, a principle that extends to the application of chiral, non-racemic pyrazole-based reagents or their reaction with chiral substrates.

Derivatization Strategies for Diversified Compound Libraries

The efficient and predictable reactivity of N-methyl-1H-pyrazole-1-carboximidamide makes it an excellent tool for generating diversified compound libraries for drug discovery and chemical biology. The ability to react with a wide array of primary and secondary amines allows for the rapid synthesis of a large number of N-methylguanidine-containing compounds from a common pyrazole-based precursor. organic-chemistry.org

This strategy is frequently employed in medicinal chemistry to perform structure-activity relationship (SAR) studies. By synthesizing a series of analogues with varied substituents, chemists can systematically probe the molecular interactions that govern biological activity. For example, series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides and other pyrazole-carboxamide derivatives have been synthesized to evaluate their antifungal and anticancer properties, respectively. nih.govnih.govnih.gov This approach, where a core scaffold is systematically derivatized, is central to modern drug discovery and is greatly facilitated by reliable reagents like N-methyl-1H-pyrazole-1-carboximidamide.

Preparation of Functionalized Materials (e.g., Guanidylated Membranes)

The strategic application of N-methyl-1H-pyrazole-1-carboximidamide and its derivatives extends to the field of materials science, specifically in the preparation of functionalized materials through the introduction of the guanidinium group. This process, known as guanidinylation, imparts unique chemical and physical properties to the substrate material. While direct literature on the use of N-methyl-1H-pyrazole-1-carboximidamide for the synthesis of guanidylated membranes is limited, the reactivity of the closely related family of 1H-pyrazole-1-carboxamidine reagents provides a strong basis for its utility in this area. These reagents are well-established for the efficient conversion of primary and secondary amines into guanidines under mild conditions. organic-chemistry.orgresearchgate.net

The functionalization of a material, such as a polymer membrane, typically involves the chemical modification of its surface or bulk to introduce new functional groups. In the context of creating guanidylated materials, the amine functionalities present on a polymer backbone or surface are targeted. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the carboximidamide group of the pyrazole reagent. This leads to the transfer of the guanidinyl moiety to the amine, forming a stable guanidinium group on the material and releasing the pyrazole as a byproduct.

One of the significant advantages of using pyrazole-1-carboxamidine-based reagents is their ability to function under relatively mild conditions, which is crucial for preserving the integrity of the underlying material, especially in the case of delicate polymer membranes. researchgate.net Furthermore, variations of these reagents have been developed for use in both solution-phase and solid-phase synthesis, highlighting their versatility. For instance, polymer-bound versions of 1H-pyrazole-1-carboxamidine have been synthesized and utilized for the amidination of various amines. organic-chemistry.org This approach simplifies the purification process as the reagent can be easily separated from the reaction mixture and potentially recycled. organic-chemistry.org

The introduction of guanidinium groups onto a material's surface can dramatically alter its properties. Guanidinium groups are strongly basic and are protonated over a wide pH range, conferring a permanent positive charge to the material. This has significant implications for applications such as:

Ion-exchange membranes: The fixed positive charges can facilitate the selective transport of anions.

Antimicrobial surfaces: The cationic nature of the guanidinium group is known to disrupt bacterial cell membranes, leading to antimicrobial activity.

Biomolecule immobilization: The charged surface can be used for the electrostatic immobilization of proteins, enzymes, or nucleic acids.

Research on solid-phase synthesis has demonstrated the challenges and successes of guanidinylating resin-bound amines using 1H-pyrazole-1-carboxamidine hydrochloride. nih.gov While the reaction may require prolonged times and an excess of the reagent to achieve completion, it underscores the feasibility of modifying solid supports, which is analogous to modifying a membrane surface. nih.gov

The table below presents data from the guanidinylation of various amines using a related pyrazole-carboxamidine reagent, illustrating the typical yields that can be expected in such transformations. This data is indicative of the efficiency of this class of reagents in forming guanidines, a reaction central to the preparation of guanidylated materials.

| Amine Substrate | Guanidinylation Reagent | Reaction Conditions | Yield (%) | Reference |

| Benzylamine | 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Microwave, 150 °C, 10 min | 95 | organic-chemistry.org |

| Aniline | 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Microwave, 150 °C, 10 min | 80 | organic-chemistry.org |

| L-Phenylalanine methyl ester | 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Microwave, 150 °C, 10 min | 88 | organic-chemistry.org |

| Di-n-butylamine | 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Microwave, 150 °C, 10 min | 92 | organic-chemistry.org |

| Resin-bound amine | 1H-pyrazole-1-carboxamidine hydrochloride | DMF, DIEA, rt, 18 h | Incomplete | nih.gov |

This table is representative of the reactivity of pyrazole-carboxamidine reagents in guanidinylation reactions and is based on data for related compounds due to the limited specific data for N-methyl-1H-pyrazole-1-carboximidamide in this application.

Future Research Directions and Emerging Areas for 1h Pyrazole 1 Carboximidamide, N Methyl

Development of Novel N-Methylated Derivatives with Tuned Reactivity and Selectivity

A primary avenue for future research lies in the systematic exploration of novel derivatives of 1H-Pyrazole-1-carboximidamide, N-methyl-. While the N-methyl group is a key feature, further functionalization of the pyrazole (B372694) ring can profoundly influence the compound's steric and electronic properties, thereby tuning its reactivity and selectivity.

Structure-activity relationship (SAR) studies will be crucial in this context. nih.gov By creating a library of derivatives and evaluating their performance in target applications, researchers can build predictive models. For example, in medicinal chemistry, optimizing substituents on the pyrazole ring led to the discovery of potent inhibitors of the measles virus and hepatitis C virus. nih.govmdpi.com A similar strategy could be applied to tune the properties of N-methyl pyrazole carboximidamides for applications as enzyme inhibitors or ligands in catalysis. Research has shown that even subtle changes, such as the position of chloro or methyl groups on an attached phenyl ring, can significantly increase the potency of pyrazole-based compounds. nih.gov

Table 1: Potential Substitutions on the Pyrazole Ring and Their Predicted Effects

| Position | Substituent Type | Example | Predicted Effect on Reactivity/Selectivity |

| C3/C5 | Electron-Withdrawing | -NO₂, -CF₃ | Decreases basicity of N2; may enhance electrophilic attack at C4. |

| C3/C5 | Electron-Donating | -OCH₃, -NH₂ | Increases basicity of N2; may direct electrophilic attack. |

| C4 | Halogens | -Cl, -Br | Alters electronic profile and provides a handle for further cross-coupling reactions. |

| C4 | Phenylselanyl | -SePh | Can be introduced via one-pot reactions, offering a route to complex pyrazoles. mdpi.com |

Green Chemistry Approaches in Synthesis and Derivatization

The chemical industry's increasing focus on sustainability is driving the adoption of green chemistry principles in the synthesis of heterocyclic compounds. researchgate.net Future research on 1H-Pyrazole-1-carboximidamide, N-methyl- will undoubtedly prioritize the development of more environmentally benign synthetic and derivatization protocols.

Key areas of focus include:

Solvent-Free and Alternative Solvent Systems: Traditional syntheses of pyrazoles often rely on volatile organic solvents. Future methods will explore solvent-free reaction conditions, often facilitated by grinding or microwave irradiation. sci-hub.se The use of greener solvents like water, ethanol, or dimethyl carbonate (DMC) is also a promising alternative. kthmcollege.ac.in

Catalysis: The use of recyclable and non-toxic catalysts is a cornerstone of green chemistry. Nano-ZnO has been shown to be an efficient catalyst for synthesizing 1,3,5-substituted pyrazoles with excellent yields and short reaction times. nih.govmdpi.com Research into similar heterogeneous catalysts for the synthesis of pyrazole-1-carboximidamides could significantly reduce waste and simplify product purification.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. mdpi.comnih.gov Studies have demonstrated the successful synthesis of pyrazole derivatives in minutes under microwave irradiation, compared to hours with traditional methods. nih.gov

Atom Economy: Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, maximizing atom economy. researchgate.net Designing a one-pot, three-component synthesis for 1H-Pyrazole-1-carboximidamide, N-methyl- and its derivatives would represent a significant advancement in efficiency and sustainability. biointerfaceresearch.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyrazoles

| Parameter | Conventional Method | Green Chemistry Approach | Reference |

| Solvent | Volatile Organic Compounds (e.g., DMF, Toluene) | Water, Ethanol, Solvent-free | sci-hub.sekthmcollege.ac.in |

| Catalyst | Homogeneous acids/bases (e.g., H₂SO₄) | Recyclable catalysts (e.g., Nano-ZnO) | mdpi.com |

| Energy | Conventional heating (hours) | Microwave irradiation (minutes) | nih.gov |

| Procedure | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions | biointerfaceresearch.com |

Advanced Computational Predictions for Reaction Outcomes and Material Design

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules and materials. eurasianjournals.com In the context of 1H-Pyrazole-1-carboximidamide, N-methyl-, advanced computational methods can provide deep insights that guide experimental work.

Future research will increasingly rely on:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, stability, and reactivity of the molecule and its derivatives. eurasianjournals.comresearchgate.net DFT can be used to predict the regioselectivity of cyclocondensation reactions used to form the pyrazole ring and to understand the influence of different substituents on the molecule's properties. eurasianjournals.com

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of N-methyl pyrazole carboximidamide derivatives with biological targets, such as enzymes like nitric oxide synthase or COX-2. biointerfaceresearch.comeurasianjournals.com This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational flexibility and dynamic behavior of these molecules in different environments, such as in solution or when bound to a protein. eurasianjournals.com This is crucial for understanding their pharmacokinetic properties and mechanism of action at a molecular level.

By integrating these computational approaches, researchers can move towards a "design-on-demand" paradigm, where new derivatives of 1H-Pyrazole-1-carboximidamide, N-methyl- with specific, desired properties are designed virtually before being synthesized in the lab.

Integration into Automated Synthesis Platforms for High-Throughput Discovery

To fully explore the chemical space around 1H-Pyrazole-1-carboximidamide, N-methyl-, high-throughput synthesis and screening methods are essential. Automated synthesis platforms, particularly those based on flow chemistry, are set to revolutionize the discovery of new pyrazole derivatives.

Flow chemistry offers several advantages over traditional batch synthesis, including:

Enhanced Safety and Control: Reactions are performed in small volumes within a closed system, allowing for precise control over parameters like temperature, pressure, and reaction time, and safer handling of hazardous reagents. nih.gov

Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to faster reactions and higher yields. nih.gov

Scalability and Automation: Flow chemistry setups are easily scalable and can be integrated with automated purification and analysis systems, enabling the rapid synthesis and evaluation of large libraries of compounds.

Future research will focus on developing robust flow chemistry protocols for the synthesis of pyrazole-1-carboximidamides. nih.gov For example, a flow reactor could be used for the key cyclocondensation step, allowing for the rapid generation of diverse pyrazole cores which can then be derivatized in subsequent flow modules. nih.gov This automated approach would accelerate the SAR studies mentioned in section 8.1, enabling the rapid identification of derivatives with optimized properties for various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-1H-pyrazole-1-carboximidamide, and what key reaction conditions must be controlled?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling pyrazole derivatives with carboximidamide precursors under anhydrous conditions (e.g., using EDCI or DCC as coupling agents) is common. Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Characterization employs H/C NMR and LCMS to confirm molecular identity and purity thresholds (>95%) .

Q. What analytical techniques are most effective for characterizing N-methyl-1H-pyrazole-1-carboximidamide, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., methyl groups at δ ~2.2 ppm, aromatic protons at δ ~6.3–8.6 ppm). C NMR confirms carboximidamide carbonyl signals (δ ~160–170 ppm).

- LCMS : Monitors molecular ion peaks ([M+H]⁺) and validates purity (>98% by HPLC).

- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing.